![molecular formula C9H9BrO4 B1457744 2-Bromo-3,5-dimethoxybenzoic acid CAS No. 17275-86-4](/img/structure/B1457744.png)
2-Bromo-3,5-dimethoxybenzoic acid
Overview
Description
“2-Bromo-3,5-dimethoxybenzoic acid” is a chemical compound with the CAS Number: 17275-86-4 . It has a molecular weight of 261.07 . It appears as a white solid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H9BrO4/c1-13-5-3-6 (9 (11)12)8 (10)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12)
. This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“2-Bromo-3,5-dimethoxybenzoic acid” is a white solid . It has a molecular weight of 261.07 and is typically stored at temperatures between 0-5°C .
Scientific Research Applications
Synthesis of Urolithin Derivatives
2-Bromo-3,5-dimethoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been studied for their potential health benefits, including anti-inflammatory and antioxidant effects.
Synthesis of Substituted Aminobenzacridines
This compound can also be used in the synthesis of substituted aminobenzacridines . Aminobenzacridines are a class of compounds that have shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
2-Bromo-3,5-dimethoxybenzoic acid can be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are of interest in pharmaceutical research.
Synthesis of Isoindolinone Derivatives
Isoindolinone derivatives can be synthesized using 2-Bromo-3,5-dimethoxybenzoic acid . Isoindolinones are a class of compounds that have shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Synthesis of Norathyriol
2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol . Norathyriol is a compound that has shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Synthesis of Biotin Dimedone
3,5-Dimethoxybenzoic acid, a related compound, can be used in the synthesis of biotin dimedone . Biotin dimedone is a reagent used in the study of protein sulfenation, a post-translational modification of proteins that plays a role in cellular signaling and disease processes.
Safety and Hazards
“2-Bromo-3,5-dimethoxybenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mechanism of Action
Mode of Action
Benzoic acid derivatives are often involved in reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 2-Bromo-3,5-dimethoxybenzoic acid could potentially participate in such reactions, forming new carbon-carbon bonds.
Action Environment
The action of 2-Bromo-3,5-dimethoxybenzoic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Temperature and humidity can also affect the stability of the compound .
properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYHIVYNECVLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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